2-ethoxy-N-(2-(4-fluorophenyl)-2-morpholinoethyl)-1-naphthamide
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Overview
Description
The compound “2-ethoxy-N-(2-(4-fluorophenyl)-2-morpholinoethyl)-1-naphthamide” is a novel molecule that is related to a class of compounds with potential biological activities. It is also known as Mosapride citrate dihydrate , a new gastroprokinetic agent .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with multiple functional groups. It includes a naphthamide group, a morpholinoethyl group, and a 4-fluorophenyl group .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a boiling point of 445.7±35.0 °C, a density of 1.161±0.06 g/cm3 at 20 °C and 760 Torr, and a pKa of 14.26±0.46 .
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
One area of application for naphthalimide derivatives is in the development of standard-red organic light-emitting diodes (OLEDs). Luo et al. (2015) designed and synthesized red-emissive D–π–A-structured fluorophores, where the naphthalimide serves as the acceptor subunit. These compounds, particularly Nap3, showed promising characteristics for standard-red OLED applications, including satisfactory chromaticity and suppressed intermolecular interactions, making them suitable for use in display technology (Luo et al., 2015).
Fluorescent Probes and Sensors
Naphthalimide-based compounds have been utilized as fluorescent probes and sensors. For example, Sahoo et al. (2019) synthesized a morpholine-substituted methyl 3-hydroxy-2-naphthoate, which displayed intense fluorescence. This property enabled its use in detecting transition metal ions, showcasing its application in the development of fluorescence-based sensors and imaging tools (Sahoo et al., 2019).
Anticancer Research
Compounds bearing morpholino and naphthoquinone segments have been explored for their anticancer properties. Liu et al. (2018) reported on the design, synthesis, and in vitro evaluation of 2-substituted-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-diones as potential anticancer agents. Among these, certain compounds showed good antiproliferative activity against several cancer cell lines, highlighting their potential in cancer therapy research (Liu et al., 2018).
Mechanism of Action
Mosapride, a compound similar to “2-ethoxy-N-(2-(4-fluorophenyl)-2-morpholinoethyl)-1-naphthamide”, is a prokinetic 5-HT4 receptor agonist used to stimulate gastric motility . It is under investigation for the treatment and prevention of Postoperative Ileus and Gastric Peroral Endoscopic Pyloromyotomy (G-POEM) .
Properties
IUPAC Name |
2-ethoxy-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN2O3/c1-2-31-23-12-9-18-5-3-4-6-21(18)24(23)25(29)27-17-22(28-13-15-30-16-14-28)19-7-10-20(26)11-8-19/h3-12,22H,2,13-17H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQLYTULKLCFSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC(C3=CC=C(C=C3)F)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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